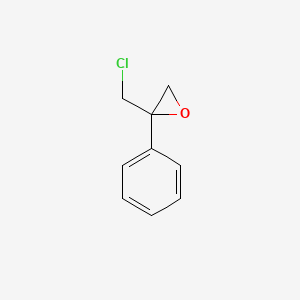

2-(Chloromethyl)-2-phenyloxirane

描述

Structure

3D Structure

属性

CAS 编号 |

1005-91-0 |

|---|---|

分子式 |

C9H9ClO |

分子量 |

168.62 g/mol |

IUPAC 名称 |

2-(chloromethyl)-2-phenyloxirane |

InChI |

InChI=1S/C9H9ClO/c10-6-9(7-11-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI 键 |

TUEPHPOTRAJQEY-UHFFFAOYSA-N |

规范 SMILES |

C1C(O1)(CCl)C2=CC=CC=C2 |

产品来源 |

United States |

Chemical Profile of 2 Chloromethyl 2 Phenyloxirane

2-(Chloromethyl)-2-phenyloxirane is a substituted oxirane that features both a chloromethyl group and a phenyl group attached to one of the carbon atoms of the epoxide ring. This unique combination of functional groups makes it a valuable reagent in organic synthesis.

| Chemical Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 55492-52-9 nih.gov |

| Molecular Formula | C9H9ClO |

| Molecular Weight | 168.62 g/mol |

| SMILES | C1(C(O1)CCl)C2=CC=CC=C2 |

Chemical Reactivity and Transformation of 2 Chloromethyl 2 Phenyloxirane

Ring-Opening Reactions of the Oxirane Moiety

The epoxide ring of 2-(chloromethyl)-2-phenyloxirane is the primary site of its chemical transformations. The inherent ring strain, coupled with the polarization of the carbon-oxygen bonds, makes the carbon atoms of the ring electrophilic and thus prone to attack by nucleophiles.

Nucleophilic attack on the oxirane ring is a fundamental process in the chemistry of this compound. This reaction can proceed via two main pathways, SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile. The regioselectivity of the ring-opening is a key aspect, with the nucleophile potentially attacking either the more substituted tertiary carbon atom or the less substituted primary carbon atom of the oxirane ring.

The reaction of this compound with carboxylic acids, a process known as acidolysis, results in the opening of the epoxide ring to form monoesters. For instance, the acetolysis of 2-(chloromethyl)oxirane, a related epoxide, can be effectively catalyzed by tertiary amines. researchgate.net In this type of reaction, the carboxylic acid acts as a nucleophile, attacking one of the carbon atoms of the oxirane ring. The reaction is typically carried out in the presence of a catalyst to enhance the rate of reaction. The regioselectivity of the attack depends on the reaction conditions. Under acidic conditions, the reaction tends to proceed with the attack at the more substituted carbon atom due to the stabilization of the resulting carbocation-like transition state by the phenyl group.

Table 1: Acidolysis of 2-(Chloromethyl)oxirane with Acetic Acid

| Catalyst | Product | Observations |

| Tertiary Amines | 1-chloro-3-acetoxy-2-propanol | The rate of reaction is influenced by the steric hindrance at the nitrogen atom of the tertiary amine. |

Data synthesized from studies on related epoxides.

The cyanide ion (CN⁻) is a potent nucleophile that readily attacks the electrophilic carbon atoms of the oxirane ring in this compound. This reaction leads to the formation of hydroxynitriles. chemguide.co.uk The source of the cyanide ion is typically a salt such as sodium cyanide or potassium cyanide. youtube.comchemguide.co.uk The reaction is often conducted in a suitable solvent, and the conditions can be adjusted to control the regioselectivity of the ring-opening. researchgate.net Nucleophilic attack can occur at either the tertiary carbon bearing the phenyl group or the primary carbon of the oxirane. The choice of solvent and the presence of any catalysts can influence the outcome of the reaction. nih.gov

Table 2: Reaction of Epoxides with Cyanide Nucleophiles

| Epoxide | Cyanide Source | Product Type |

| This compound | KCN | β-hydroxynitrile |

| Styrene (B11656) Oxide | NaCN | 3-hydroxy-3-phenylpropanenitrile |

This table is illustrative and based on general reactions of epoxides with cyanide.

Halide anions, such as bromide (Br⁻) and acetate (B1210297) (CH₃COO⁻), can act as nucleophiles to open the epoxide ring of this compound. The reaction with bromide ions introduces a bromine atom into the resulting molecule, while the reaction with acetate ions leads to the formation of an acetoxy derivative. Quantum chemical modeling of the ring opening of (chloromethyl)oxirane by bromides and alkali metal acetates has been performed to understand the reaction mechanism. researchgate.net The regioselectivity of these reactions is influenced by factors such as the polarity of the solvent and the nature of the cation associated with the halide anion. researchgate.net

Amines are effective nucleophiles for the ring-opening of epoxides, leading to the synthesis of β-amino alcohols, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active compounds. rsc.orggrowingscience.com The reaction of this compound with primary or secondary amines yields amino alcohols. The reaction's regioselectivity is a critical factor, with the amine potentially attacking either of the two epoxide carbons. The use of catalysts can enhance the reaction rate and control the regioselectivity. scilit.com For instance, the reaction of styrene oxide, a structurally similar epoxide, with amines has been studied extensively, providing insights into the expected reactivity of this compound. researchgate.net

Table 3: Ring-Opening of Styrene Oxide with Amines

| Amine | Product |

| Aniline | 2-anilino-2-phenylethanol |

| Diethylamine | 2-(diethylamino)-2-phenylethanol |

Data from studies on styrene oxide, a related epoxide.

The azide (B81097) ion (N₃⁻) is a powerful nucleophile that reacts with epoxides to form azido (B1232118) alcohols. The ring-opening of this compound with an azide source, such as sodium azide, would be expected to yield a β-azido alcohol. nih.gov This transformation is a valuable method for introducing a nitrogen-containing functional group that can be further converted into other functionalities, such as amines. The synthesis of allylic azides from the reaction of alkyl halides with sodium azide is a well-established method, and similar principles apply to the ring-opening of epoxides. mdpi.com

Regioselectivity and Stereoselectivity in Ring Opening Processes

The ring-opening of this compound can proceed via two main pathways, involving nucleophilic attack at either the quaternary carbon (C2, α-attack) or the methylene (B1212753) carbon (C3, β-attack) of the oxirane ring. The outcome of this competition is dictated by a delicate balance of steric hindrance, electronic effects, and the nature of the attacking nucleophile and reaction conditions.

The regioselectivity of nucleophilic attack on unsymmetrical oxiranes is a well-studied phenomenon. In the case of this compound, the quaternary C2 carbon is attached to both a bulky phenyl group and a chloromethyl group, creating significant steric hindrance. Strong, "hard" nucleophiles, which are primarily governed by steric factors, will preferentially attack the less substituted C3 carbon. magtech.com.cn This is the typical outcome in reactions under basic or neutral conditions.

Conversely, electronic factors can favor attack at the more substituted C2 carbon. The phenyl group can stabilize a partial positive charge that may develop at the benzylic C2 position during the transition state, particularly in reactions with borderline or SN1 character. magtech.com.cn This electronic stabilization can counteract the steric hindrance, making attack at C2 more favorable, especially with "soft" nucleophiles or under acidic conditions where the epoxide oxygen is protonated. youtube.comyoutube.com The electron-withdrawing nature of the adjacent chloromethyl group, however, may slightly destabilize any developing positive charge at C2, adding another layer of complexity to the electronic landscape of the molecule. Theoretical studies on similar fluorinated epoxides have shown that strong electron-withdrawing groups can significantly influence the C-O bond strength and the energy of the transition state for ring-opening. mdpi.com

The ring-opening of epoxides typically proceeds via an SN2 mechanism, involving a backside attack by the nucleophile, which results in an inversion of stereochemistry at the center of attack. youtube.com For this compound, an SN2 attack at the C3 carbon is sterically favored and leads to the "normal" ring-opened product.

However, due to the presence of the phenyl group at C2, a "borderline" SN2 mechanism is also plausible. In this scenario, the transition state has some carbocationic character, with a weakened C-O bond at the benzylic position. This is particularly relevant under conditions that promote C-O bond cleavage, such as in the presence of Lewis or Brønsted acids. While a full SN1 mechanism with a discrete carbocation intermediate is unlikely, the continuum between a pure SN2 and a borderline SN2 pathway can influence the regioselectivity. Attack at the more substituted carbon is a hallmark of reactions with significant SN1 character. youtube.com

The reactivity of the oxirane ring can be enhanced by electrophilic activation, for instance, by coordination of the epoxide oxygen to a Lewis acid or a metal cation. Alkali metal cations like Li+, Na+, and K+ can coordinate to the oxygen atom of this compound, polarizing the C-O bonds and making the carbon atoms more susceptible to nucleophilic attack. This activation facilitates the ring-opening process. Computational studies on the simpler analogue, 2-(chloromethyl)oxirane, have shown that electrophilic activation by alkali metal cations is more pronounced in reactions with dissociated ions compared to ion pairs.

Cycloaddition Reactions Involving the Oxirane Ring

The strained oxirane ring of this compound can participate in cycloaddition reactions, most notably with carbon dioxide to form five-membered cyclic carbonates.

The reaction of epoxides with carbon dioxide is a well-established, atom-economical route to cyclic carbonates. This transformation is of significant industrial interest as it represents a method for CO2 fixation. The cycloaddition of this compound with CO2 would yield 4-(chloromethyl)-4-phenyl-1,3-dioxolan-2-one. While specific studies on this exact reaction are not prevalent in the searched literature, extensive research on the cycloaddition of CO2 with the structurally related epichlorohydrin (B41342) (2-(chloromethyl)oxirane) to produce 4-(chloromethyl)-1,3-dioxolan-2-one (B1347359) provides a strong basis for understanding this process. researchgate.netchemicalbook.com

The reaction is typically catalyzed by a variety of systems, including metal complexes, ionic liquids, and organocatalysts. The general mechanism involves the activation of the epoxide by a Lewis acidic catalyst or a hydrogen bond donor, followed by nucleophilic attack of a co-catalyst (such as a halide ion) on one of the epoxide carbons to initiate ring-opening. The resulting alkoxide then attacks CO2, and subsequent intramolecular cyclization releases the catalyst and forms the cyclic carbonate. Given the structure of this compound, the initial nucleophilic attack would likely occur at the less sterically hindered C3 carbon.

Rearrangement Reactions

Epoxides, particularly those bearing substituents that can stabilize a positive charge, can undergo rearrangement reactions, typically under the influence of Lewis or Brønsted acids. For this compound, the presence of the phenyl group at the C2 position makes it susceptible to such rearrangements.

Intramolecular Rearrangements to Cyclopropanols and Allylic Alcohols

The reaction of this compound with certain organometallic reagents can induce a fascinating cascade of events, leading to the formation of substituted cyclopropanols. A key example of this transformation is the reaction with Grignard reagents, such as methylmagnesium bromide. This process is believed to proceed through an initial attack of the Grignard reagent on the oxirane ring, followed by an intramolecular cyclization.

The generally accepted mechanism involves the formation of a transient organometallic intermediate. For instance, treatment of this compound with magnesium in a suitable solvent can generate a Grignard-like species in situ. This intermediate then undergoes an intramolecular nucleophilic attack, where the carbanionic center displaces the chloride ion, leading to the formation of the cyclopropane (B1198618) ring. The subsequent workup of the reaction mixture then yields the corresponding cyclopropanol. A notable product from this type of reaction is 1-phenylcyclopropan-1-ol.

While the formation of cyclopropanols is a significant pathway, the rearrangement of this compound can also lead to the formation of allylic alcohols under different reaction conditions. This alternative pathway highlights the rich and complex reactivity of this epoxide.

Derivatization through Site-Specific Functional Group Transformations

The presence of a primary chloride in the chloromethyl group of this compound provides a reactive handle for a variety of site-specific functional group transformations. This allows for the introduction of diverse functionalities onto the molecule while potentially preserving the epoxide ring, leading to the synthesis of valuable building blocks.

One common strategy involves the nucleophilic substitution of the chloride ion. A range of nucleophiles can be employed to achieve this transformation. For instance, the reaction with sodium azide in a suitable solvent like dimethylformamide (DMF) can be used to synthesize 2-(azidomethyl)-2-phenyloxirane. Similarly, displacement of the chloride with a cyanide nucleophile, typically using a salt like sodium cyanide, can yield 2-(cyanomethyl)-2-phenyloxirane. These reactions are classic examples of SN2-type transformations.

The successful derivatization relies on the careful selection of reaction conditions to favor substitution at the chloromethyl group over the opening of the epoxide ring. The choice of solvent, temperature, and the nature of the nucleophile all play crucial roles in determining the outcome of the reaction.

Below are tables summarizing the reaction conditions for these transformations.

Table 1: Intramolecular Rearrangement of this compound

| Product | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1-Phenylcyclopropan-1-ol | Magnesium | Diethyl ether | Reflux | Not Reported |

Table 2: Site-Specific Functional Group Transformations of this compound

| Product | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 2-(Azidomethyl)-2-phenyloxirane | Sodium azide | DMF | Room Temp. | Not Reported |

| 2-(Cyanomethyl)-2-phenyloxirane | Sodium cyanide | DMSO | Not Reported | Not Reported |

Catalysis in the Chemical Transformations of 2 Chloromethyl 2 Phenyloxirane

Catalytic Systems for Ring-Opening Reactions

The cleavage of the strained three-membered ring of epoxides, known as ring-opening, is a fundamental reaction that can be facilitated by various catalytic systems.

Lewis Acid Catalysis

Lewis acids are effective catalysts for the ring-opening of epoxides. They function by coordinating to the oxygen atom of the oxirane ring, which polarizes the carbon-oxygen bonds and facilitates nucleophilic attack. This activation makes the epoxide more susceptible to reaction with a wide range of nucleophiles. For instance, aluminum triflate has been recognized as a noteworthy Lewis acid catalyst for the ring-opening of epoxides by alcohols. researchgate.net The acid-catalyzed ring-opening of monosubstituted epoxides is influenced by both steric and electronic effects of the substituent group. researchgate.net

The general mechanism involves the initial protonation or coordination of the Lewis acid to the epoxide oxygen, leading to a transition state where the bond-breaking process is significantly advanced. researchgate.net This increased positive charge on the carbon atoms of the epoxide ring makes it more favorable for nucleophilic attack.

| Lewis Acid Catalyst | Nucleophile | General Product | Reference |

|---|---|---|---|

| Aluminum triflate | Alcohols | β-Alkoxy alcohols | researchgate.net |

| Sc(OTf)3 | Styrenic olefins | Diarylcyclobutanes | nih.gov |

| LiNTf2 or TBSNTf2 | Silyl ketene (B1206846) acetals | δ-hydroxyesters | researchgate.net |

Organocatalysis (e.g., Tertiary Amines, Quaternary Ammonium (B1175870) Salts)

Organocatalysis has emerged as a powerful tool in synthetic chemistry, and the ring-opening of epoxides is no exception. Tertiary amines and quaternary ammonium salts are prominent examples of organocatalysts used for this purpose. These catalysts can activate the epoxide or the nucleophile, or both, to facilitate the reaction.

Bifunctional organocatalysts, which contain both a Lewis acidic site and a nucleophilic initiating site within the same molecule, have shown exceptional reactivity in the ring-opening polymerization of epoxides. nih.gov For example, a catalyst with two borabicyclo[3.3.1]nonane centers (Lewis acidic sites) and a central quaternary ammonium halide (initiating site) has been developed for the synthesis of polyethers. nih.gov This system demonstrates living polymerization behavior even at very low catalyst loadings. nih.gov

The mechanism often involves an intramolecular ammonium cation-assisted SN2 pathway, which has been supported by computational studies. nih.gov Strong organic bases, such as guanidines, have also proven to be excellent catalysts for the ring-opening polymerization of cyclotrisiloxanes using water as an initiator. rsc.org

Transition Metal Complex Catalysis

Transition metal complexes offer a versatile platform for catalyzing the ring-opening of epoxides, often exhibiting unique selectivity and reactivity. A variety of transition metals, including chromium, have been employed in these catalytic systems. rsc.org For instance, asymmetrical bis-Schiff-base metal(III) catalysts have been used for the ring-opening copolymerization of styrene (B11656) oxide with maleic anhydride. rsc.org In this particular reaction, the chromium catalyst demonstrated the best performance. rsc.org

The activity of these catalytic systems can be highly dependent on the reaction conditions, the type of co-catalyst used, the monomer-to-catalyst ratio, and the reaction temperature and time. rsc.org The use of chain transfer agents, such as alcohols, can also influence the molecular weight of the resulting polymers. rsc.org Furthermore, late-first-row transition-metal complexes with specific ligands, like the 2-pyridylmethyl pendant-armed ethylene (B1197577) cross-bridged cyclam, have been synthesized and investigated for their catalytic activity in oxidation reactions. nih.gov

Catalysis in Cycloaddition Reactions with Carbon Dioxide

The reaction of epoxides with carbon dioxide (CO2) to form cyclic carbonates is a significant process for CO2 utilization. This transformation is typically catalyzed to proceed efficiently under mild conditions.

Ionic Liquid Catalysis

Ionic liquids (ILs) have garnered considerable attention as catalysts and solvents for the cycloaddition of CO2 to epoxides. frontiersin.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable nature, make them attractive for this application. frontiersin.org Novel pyrazolium-based and biomass-derived ionic liquids have been developed and shown to be highly effective catalysts for this reaction, even without the need for a co-catalyst. rsc.orgrsc.org

Amine-functionalized ionic liquids (AFILs) have also been reported to efficiently catalyze the cycloaddition of CO2 with epoxides like epichlorohydrin (B41342). frontiersin.orgnih.gov These AFILs possess a dual functionality, acting as both an ionic liquid and an organic base, which contributes to their high catalytic activity. frontiersin.orgnih.gov The imidazolium (B1220033) ring of the AFIL is proposed to catalyze the ring-opening of the epoxide, while the amine group helps to stabilize the halide anion during the nucleophilic attack. nih.gov

| Ionic Liquid Catalyst | Epoxide Substrate | Reaction Conditions | Product Yield | Reference |

|---|---|---|---|---|

| [Bn2DMPz]Br | Various epoxides | 90 °C, 0.1 MPa CO2, 5 h | Up to 99% | rsc.org |

| [5-HMFD–NMeEt2]I | Terminal and internal epoxides | Not specified | Up to 95% | rsc.org |

| Amine-functionalized ionic liquid (AFIL) | Epichlorohydrin | 80 °C, atmospheric CO2 pressure | Good yield | frontiersin.org |

Organometallic and Organoantimony Complex Catalysis

Organometallic complexes are another important class of catalysts for the cycloaddition of CO2 to epoxides. Metal-organic frameworks (MOFs), which are crystalline materials with porous structures, have emerged as promising heterogeneous catalysts for this reaction. researchgate.net The catalytic activity of MOFs is often correlated with the presence of both Lewis acidic and basic sites within their framework. researchgate.net For example, a novel Zr/ZIF-8 catalyst has been developed and has shown high substrate tolerance for various epoxides, including epichlorohydrin and styrene oxide. lsbu.ac.uk This catalyst can be reused multiple times without a significant loss in its catalytic activity. lsbu.ac.uk

The efficiency of these catalysts can be influenced by reaction parameters such as temperature, CO2 pressure, and catalyst loading. For instance, with the Zr/ZIF-8 catalyst, optimal conditions for the conversion of epichlorohydrin were found to be 353 K and 8 bar of CO2 pressure, resulting in a 93% conversion.

Heterogeneous Catalysis (e.g., Zirconium Phosphate-Based Hybrid Materials)

While specific research on the application of zirconium phosphate-based hybrid materials for the catalytic transformation of 2-(Chloromethyl)-2-phenyloxirane is not extensively documented in publicly available literature, the broader field of heterogeneous catalysis of epoxides offers significant insights. Zirconium-based catalysts, in general, are recognized for their utility in promoting the ring-opening of epoxides. For instance, zirconium(IV) complexes have been successfully employed to catalyze the ring-opening of on-DNA epoxides with amines in aqueous media, demonstrating their capacity to function as effective Lewis acids. nih.gov Furthermore, kinetic studies on the ring-opening copolymerization of epoxides like cyclohexene (B86901) oxide with anhydrides have been conducted using zirconium(IV) isopropoxide complexes, highlighting their catalytic activity in polyester (B1180765) synthesis. researchgate.net

The use of solid acid catalysts is a cornerstone of heterogeneous catalysis for epoxide transformations. Materials like silica (B1680970) alumina (B75360) and silica zirconia mixed oxides have proven to be effective and regioselective for the aminolysis of styrene oxide, a close structural analogue of this compound. researchgate.net These catalysts facilitate the reaction under mild conditions, leading to high yields of the corresponding amino-alcohols. researchgate.net The acidic properties of these materials are crucial for activating the epoxide ring, making it susceptible to nucleophilic attack.

Given the established utility of both zirconium compounds and solid acids in epoxide ring-opening reactions, it is plausible that zirconium phosphate-based materials would serve as effective catalysts for the transformation of this compound. These materials would combine the Lewis acidity of the zirconium centers with the Brønsted acidity associated with phosphate (B84403) groups, potentially offering a bifunctional catalytic surface. However, dedicated studies are required to validate and optimize their use for this specific substrate.

Mechanistic Insights into Catalytic Activation of Reactants

The catalytic activation of this compound, particularly in acid-catalyzed ring-opening reactions, involves a series of well-understood mechanistic steps. The process is initiated by the protonation of the epoxide oxygen by an acid catalyst, which significantly enhances the electrophilicity of the epoxide ring and makes it more susceptible to nucleophilic attack. khanacademy.orgyoutube.com This initial protonation step is crucial, especially when weak nucleophiles such as water or alcohols are used. youtube.com

Following protonation, the nucleophile attacks one of the two carbon atoms of the epoxide ring. The regiochemistry of this attack is a critical aspect of the mechanism. For an epoxide like this compound, which has a tertiary benzylic carbon and a primary carbon, the attack can follow pathways with characteristics of both SN1 and SN2 reactions. youtube.com

The attack at the more substituted tertiary benzylic carbon is favored due to the ability of the phenyl group to stabilize the partial positive charge that develops at this center in the transition state. This pathway has some SN1 character. khanacademy.orgyoutube.com Conversely, the SN2 pathway would favor attack at the less sterically hindered primary carbon. The stereochemical outcome is typically an inversion of configuration at the center of nucleophilic attack, which is a hallmark of the SN2 mechanism. youtube.com Even in cases where the reaction has significant SN1 character, a stereospecific inversion is often observed, suggesting a concerted, or near-concerted, bond-breaking and bond-forming process rather than the formation of a discrete, fully-formed carbocation. youtube.com

Biocatalytic Approaches for the Transformation of Epoxides, including Analogues of this compound

Biocatalysis presents a powerful and environmentally benign alternative for the transformation of epoxides. Epoxide hydrolases (EHs) are a particularly important class of enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols, often with high enantioselectivity. nih.govepa.gov While specific studies on this compound are limited, extensive research on its analogues, such as styrene oxide and its chlorinated derivatives, provides a strong basis for the potential application of biocatalysis to this compound.

The enantioselective hydrolysis of racemic epoxides by EHs can be used to produce optically pure epoxides and diols, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.govepa.gov For example, a newly isolated strain of Sphingopyxis sp. has been shown to effectively resolve racemic styrene oxide and its chlorinated derivatives, producing the (S)-enantiomers with high enantiomeric excess (ee). nih.gov The data from this study is summarized in the table below.

Table 1: Enantioselective Hydrolysis of Styrene Oxide and its Analogues by Sphingopyxis sp.

| Substrate | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| Styrene Oxide | (S)-Styrene Oxide | 99.9% | 20.6% |

| 2-Chlorostyrene Oxide | (S)-2-Chlorostyrene Oxide | 99.9% | 39.3% |

| 3-Chlorostyrene Oxide | (S)-3-Chlorostyrene Oxide | 99.9% | 28.7% |

| 4-Chlorostyrene Oxide | (S)-4-Chlorostyrene Oxide | 99.9% | 26.8% |

Data sourced from a study on a newly-isolated Sphingopyxis sp. nih.gov

Similarly, a variant of the epoxide hydrolase from the marine microorganism Agromyces mediolanus has demonstrated high enantioselectivity in the hydrolysis of styrene oxide, preferentially converting the (S)-enantiomer to leave the (R)-enantiomer with an enantiomeric excess of over 99%. mdpi.com The table below presents findings on the kinetic resolution of racemic styrene oxide using this enzyme.

Table 2: Kinetic Resolution of Racemic Styrene Oxide by a Variant Epoxide Hydrolase from Agromyces mediolanus

| Substrate | Remaining Enantiomer | Enantiomeric Excess (ee) of Remaining Epoxide |

|---|---|---|

| Racemic Styrene Oxide | (R)-Styrene Oxide | >99% |

Data sourced from a study on a variant epoxide hydrolase from Agromyces mediolanus. mdpi.com

The substrate scope of epoxide hydrolases is broad, and they have been shown to be active on a variety of aromatic and aliphatic epoxides. researchgate.net The modification of amino acid residues in the substrate-binding pocket of these enzymes can further enhance their activity and selectivity towards bulky racemic epoxides. nih.gov Given that this compound is a disubstituted epoxide with both a phenyl and a chloromethyl group, it is a prime candidate for transformation by engineered epoxide hydrolases.

Computational and Theoretical Studies on 2 Chloromethyl 2 Phenyloxirane and Its Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of chemical reactions. These methods allow for the exploration of potential energy surfaces, providing insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

Elucidation of Reaction Mechanisms and Pathways

DFT calculations are instrumental in mapping out the potential energy surface of a reaction, which helps in identifying the most probable reaction pathways. For substituted epoxides like 2-(chloromethyl)-2-phenyloxirane, ring-opening reactions are of primary interest. These reactions can proceed through different mechanisms, such as SN1-like or SN2-like pathways, depending on the reaction conditions and the nature of the nucleophile. youtube.com

Computational studies on analogous systems, for instance, the ring-opening of epoxides with various nucleophiles, have shown that the regioselectivity of the attack is a key aspect that can be predicted. acs.org For an unsymmetrical epoxide, the nucleophile can attack either of the two carbon atoms of the oxirane ring. The phenyl group in this compound can stabilize a developing positive charge on the adjacent carbon, potentially favoring an SN1-like mechanism under acidic conditions, leading to attack at the more substituted carbon. Conversely, under basic or neutral conditions, an SN2 mechanism would likely prevail, with the nucleophile attacking the less sterically hindered carbon—the chloromethyl-substituted carbon.

A theoretical study on the reaction of epoxides with carboxylic acids, for example, has detailed the step-by-step mechanism, including the formation of intermediates and the role of catalysts. sci-hub.se Such studies provide a template for understanding how this compound might react with various reagents.

Characterization of Transition States and Reaction Intermediates

A crucial aspect of understanding reaction mechanisms is the characterization of transition states and intermediates. DFT calculations allow for the optimization of the geometries of these transient species and the determination of their energies. The transition state represents the energy maximum along the reaction coordinate and is a critical factor in determining the reaction rate.

For the ring-opening of an epoxide, the transition state would involve the partial breaking of a C-O bond and the partial formation of a new bond with the incoming nucleophile. Computational analysis of similar epoxide reactions has successfully identified and characterized these transition state structures. nih.gov The geometry of the transition state, including bond lengths and angles, provides valuable information about the nature of the reaction mechanism. For instance, in an SN2 reaction, the transition state would feature the nucleophile and the leaving group in a nearly linear arrangement with the carbon atom being attacked.

Determination of Activation Parameters

Beyond the geometry and energy of stationary points, quantum chemical calculations can be used to determine important activation parameters that govern the kinetics of a reaction. These parameters include activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡).

The activation energy is the minimum energy required for a reaction to occur and is directly related to the height of the energy barrier of the transition state. Theoretical studies on epoxide ring-opening reactions have calculated these activation barriers for different pathways, allowing for a comparison of their feasibility. nih.gov For example, a study on the phenol-epoxide ring-opening reaction using a catalyst calculated the free energies of activation for the rate-determining steps. nih.gov Such calculations for this compound would enable the prediction of reaction rates and the influence of substituents on reactivity.

Table 1: Representative Calculated Activation Parameters for Epoxide Ring-Opening Reactions (Hypothetical Data for Illustration)

| Reaction Pathway | Nucleophile | Catalyst | Activation Energy (kcal/mol) | Gibbs Free Energy of Activation (kcal/mol) |

| Attack at Cα (phenyl-substituted) | H₂O | H⁺ | 15.2 | 18.5 |

| Attack at Cβ (chloromethyl-substituted) | H₂O | H⁺ | 20.1 | 23.4 |

| Attack at Cα (phenyl-substituted) | OH⁻ | None | 22.5 | 25.8 |

| Attack at Cβ (chloromethyl-substituted) | OH⁻ | None | 18.9 | 22.1 |

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from computational studies. Actual values would require specific calculations for this compound.

Analysis of Electrophilic Activation Effects by Metal Cations

The reactivity of epoxides can be significantly enhanced by the presence of Lewis acids, including metal cations. These electrophilic species can coordinate to the oxygen atom of the epoxide, polarizing the C-O bonds and making the carbon atoms more susceptible to nucleophilic attack.

Computational studies have explored the role of metal cations in catalyzing epoxide ring-opening reactions. DFT calculations can model the interaction between the metal cation and the epoxide, revealing the extent of bond activation and the reduction in the activation energy. For instance, studies on the cooperative activation of epoxides by two different metal centers have elucidated the mechanism of catalysis. acs.org This type of analysis for this compound would be crucial for understanding and optimizing catalyzed reactions.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Path Confirmation

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it indeed connects the reactants and products along the reaction pathway. An IRC calculation follows the path of steepest descent from the transition state down to the corresponding minima on the potential energy surface.

This analysis provides a continuous path that describes the geometric changes of the system as it proceeds from reactants to products through the transition state. IRC calculations are a standard procedure in computational studies of reaction mechanisms and have been applied to various epoxide reactions to validate the proposed pathways. acs.org

Kinetic Modeling and Computational Prediction of Reaction Rates

Building upon the insights from quantum chemical calculations, kinetic modeling aims to simulate the macroscopic behavior of a chemical reaction system over time. This involves solving a set of differential equations that describe the rate of change of the concentrations of reactants, intermediates, and products.

While specific kinetic models for this compound are not readily found, the methodology has been applied to other epoxide systems. For example, a kinetic model for the Fenton oxidation of phenol (B47542) and chlorophenols was developed, consisting of numerous elementary reactions. nih.gov A similar approach for this compound would require the rate constants for all relevant elementary steps, which can be estimated from the activation energies obtained from DFT calculations using transition state theory.

The development of such a model would allow for the prediction of reaction rates under various conditions, such as different temperatures, concentrations, and catalyst loadings. This predictive capability is invaluable for the design and optimization of chemical processes involving this reactive epoxide.

Advanced Spectroscopic and Analytical Methodologies in the Study of 2 Chloromethyl 2 Phenyloxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(Chloromethyl)-2-phenyloxirane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment and Connectivity Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and spatial relationships of protons in this compound. The expected ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons of the phenyl group, the diastereotopic protons of the oxirane ring, and the protons of the chloromethyl group.

The phenyl group protons typically appear as a complex multiplet in the aromatic region, approximately between δ 7.2 and 7.5 ppm. The protons on the oxirane ring are diastereotopic due to the chiral center at the quaternary carbon. This results in two separate signals for the CH₂ group of the oxirane, likely appearing as doublets or doublets of doublets due to geminal and vicinal coupling. These would be expected in the range of δ 2.5-3.5 ppm. The chloromethyl (CH₂Cl) group protons, being adjacent to an electron-withdrawing chlorine atom and the phenyl-substituted quaternary carbon, would also exhibit a distinct chemical shift, anticipated as a singlet or an AB quartet further downfield, likely in the δ 3.5-4.0 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl Protons | 7.2 - 7.5 | Multiplet |

| Chloromethyl Protons (CH₂Cl) | 3.5 - 4.0 | Singlet or AB Quartet |

Carbon-13 NMR (¹³C NMR) for Carbon Framework and Functional Group Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the unambiguous characterization of the carbon framework.

The spectrum would show signals for the quaternary carbon of the oxirane ring attached to the phenyl group, the methylene (B1212753) carbon of the oxirane ring, the chloromethyl carbon, and the carbons of the phenyl ring. The quaternary carbon, being in a sterically hindered and electronically distinct environment, would have a characteristic chemical shift. The carbons of the phenyl ring would produce several signals in the aromatic region (approximately δ 125-140 ppm). The chloromethyl carbon signal would be influenced by the electronegative chlorine atom, shifting it downfield.

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound spectrabase.com

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Phenyl Carbon (C-Ar) | 137.9 |

| Phenyl Carbons (CH-Ar) | 128.7 |

| Phenyl Carbons (CH-Ar) | 128.2 |

| Phenyl Carbons (CH-Ar) | 125.6 |

| Quaternary Oxirane Carbon (C-O) | 64.0 |

| Methylene Oxirane Carbon (CH₂-O) | 54.1 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is crucial for determining its molecular weight and for gaining structural information through the analysis of its fragmentation patterns under electron ionization (EI). The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in distinctive M+2 peaks for chlorine-containing fragments, aiding in their identification. docbrown.infodocbrown.info

The molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. Key fragmentation pathways would likely involve the cleavage of the C-C bond between the oxirane ring and the chloromethyl group, leading to the loss of a chloromethyl radical (•CH₂Cl) and the formation of a stable phenyloxirane cation. Another significant fragmentation could be the loss of a chlorine radical (•Cl) to form a [M-Cl]⁺ ion. Further fragmentation of the phenyl-containing ions would lead to characteristic aromatic fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | Significance |

|---|---|---|

| [M]⁺ | [C₉H₉ClO]⁺ | Molecular Ion |

| [M+2]⁺ | [C₉H₉³⁷ClO]⁺ | Isotopic peak confirming the presence of one chlorine atom |

| [M-Cl]⁺ | [C₉H₉O]⁺ | Loss of a chlorine radical |

| [M-CH₂Cl]⁺ | [C₈H₇O]⁺ | Loss of a chloromethyl radical |

| [C₆H₅CO]⁺ | Phenylketone cation | Common fragment from phenyl-substituted oxygen-containing rings |

Chromatographic Techniques for Reaction Monitoring, Separation, and Purity Assessment

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of the synthesis of this compound, separating it from starting materials and byproducts, and assessing the purity of the final product.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, the compound would be vaporized and passed through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary liquid phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. For purity assessment, the area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure. Chiral GC columns can be employed to separate the enantiomers of this chiral compound. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative-scale separations of this compound. A common approach would be reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com Detection is typically achieved using a UV detector, as the phenyl group in the molecule is a strong chromophore. HPLC is particularly useful for monitoring reaction progress by analyzing aliquots of the reaction mixture over time to determine the consumption of reactants and the formation of the product. It is also a primary method for determining the final purity of the synthesized compound.

Table 4: Typical Chromatographic Conditions for the Analysis of Phenyl-substituted Epoxides

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | Capillary column (e.g., DB-5, HP-5) | Helium or Nitrogen | FID, MS | Purity assessment, separation of volatile impurities |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the epoxide ring, coupled with the synthetic handles provided by the chloromethyl and phenyl groups, allows 2-(Chloromethyl)-2-phenyloxirane to serve as a cornerstone in the synthesis of intricate and biologically significant molecules. The epoxide can be selectively opened by a wide range of nucleophiles at either the substituted or unsubstituted carbon, leading to a diverse array of functionalized products. This controlled reactivity is fundamental to its utility in multi-step syntheses where precise stereochemical and regiochemical outcomes are paramount.

One notable example of its application is in the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib. A key step in the synthesis of this immunomodulatory drug involves the use of 2-(chloromethyl)oxirane as a crucial intermediate to construct a quaternary heterocyclic moiety, highlighting the importance of this class of epoxides in accessing complex pharmaceutical agents. prepchem.com

Intermediates for the Preparation of Specific Compound Classes

The strategic application of this compound as a starting material provides access to a multitude of important compound classes, each with its own unique applications in various scientific and industrial fields.

Precursors for Furanosteroid Synthesis

While direct synthesis of the furanosteroid core from this compound is not extensively documented, the strategic functionalization of steroid skeletons often involves the introduction of furan (B31954) rings. The synthesis of the viridin (B1683569) class of furanosteroids, for instance, has been achieved from 2,3-dihydro-4-hydroxyinden-1-one, demonstrating a strategy that involves the construction of a furanonaphthol core. researchgate.net The reactivity of aryl-substituted epoxides offers a potential, albeit less explored, pathway for the introduction of key side chains or for the annulation of the furan ring onto a pre-existing steroid nucleus.

Intermediates for Agrochemicals

The development of novel fungicides and pesticides frequently relies on the synthesis of complex heterocyclic structures. Phenylthiazole derivatives containing an acylhydrazone moiety have shown significant antifungal activity, particularly against rice blast. nih.gov Similarly, phenylhydrazone derivatives with carbonate groups have demonstrated strong antifungal properties. fao.org While direct examples starting from this compound are not prevalent in readily available literature, the structural motifs present in this epoxide make it a plausible precursor for the synthesis of such agrochemically active compounds. The combination of the phenyl ring and the reactive epoxide functionality allows for the construction of the core structures found in many modern agricultural chemicals. For instance, the synthesis of the fungicide epoxiconazole (B1671545) involves an epoxide precursor, highlighting the importance of this functional group in the agrochemical industry. researchgate.net

Synthesis of Functionalized Alcohols and Ethers

The ring-opening of epoxides with alcohols is a fundamental transformation that leads to the formation of β-hydroxy ethers. This reaction can be catalyzed by Lewis acids, which activate the epoxide ring towards nucleophilic attack. nih.gov The regioselectivity of the ring-opening of aryl-substituted epoxides can be controlled, allowing for the synthesis of specific isomers. For example, the reaction of aryl-substituted epoxides with Grignard reagents can proceed with high regioselectivity to form functionalized alcohols. nih.gov

The synthesis of phenoxy and benzyloxy ring-substituted acrylates has been achieved through the Knoevenagel condensation of substituted benzaldehydes with octyl cyanoacetate, demonstrating a method for creating complex ether-containing molecules. researchgate.net While not a direct reaction of this compound, this illustrates the importance of building blocks containing both phenyl and ether functionalities.

| Reactant 1 | Reactant 2 | Product Class | Significance |

| This compound | Alcohol | β-Hydroxy Ethers | Intermediates in various organic syntheses. |

| Aryl-substituted Epoxide | Grignard Reagent | Functionalized Alcohols | Building blocks for complex molecules. |

| Substituted Benzaldehyde | Octyl Cyanoacetate | Phenylcyanoacrylates | Monomers for polymer synthesis. |

Routes to Nitrogen-Containing Heterocycles and Amino Alcohols

The reaction of epoxides with nitrogen-based nucleophiles provides a direct route to a variety of nitrogen-containing compounds, including valuable amino alcohols and heterocycles. acs.orgnih.gov

Amino Alcohols: The ring-opening of epoxides with amines is a common method for the synthesis of β-amino alcohols. nih.gov The synthesis of chiral 1,2-amino alcohols is of particular interest due to their prevalence in pharmaceuticals and as chiral ligands in asymmetric synthesis. researchgate.netresearchgate.net For example, 2-amino-1-phenyl-1-propanol and its derivatives have been synthesized, showcasing the generation of this important structural motif. nih.gov

Nitrogen-Containing Heterocycles: The versatility of this compound extends to the synthesis of various nitrogen-containing heterocycles.

Pyridines: Substituted pyridines are a cornerstone of many pharmaceuticals and agrochemicals. While numerous methods exist for pyridine (B92270) synthesis, routes often involve the condensation of carbonyl compounds or cycloaddition reactions. nih.govnih.gov The functional groups present in derivatives of this compound can be strategically manipulated to construct the pyridine ring.

Imidazoles: Imidazole derivatives are another class of heterocycles with significant biological activity. Their synthesis can be achieved through various methods, including the reaction of dicarbonyl compounds with aldehydes and ammonia. researchgate.netnih.govgoogle.com

Triazoles: 1,2,3-Triazoles, often synthesized via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), are prevalent in medicinal chemistry and materials science. acs.orgnih.govnih.govbeilstein-journals.org The functional handles on this compound can be converted to either azides or alkynes, making it a valuable precursor for the synthesis of substituted triazoles.

| Starting Material | Reagent | Product Class | Key Features |

| Epoxide | Amine | β-Amino Alcohol | Regio- and stereoselective synthesis possible. |

| Carbonyl Compound | Ammonia/Amine | Pyridine/Imidazole | Formation of heterocyclic core. |

| Azide (B81097)/Alkyne | Alkyne/Azide | 1,2,3-Triazole | "Click chemistry" for efficient synthesis. |

Formation of 1,3-Dioxolane (B20135) Derivatives

The reaction of epoxides with ketones or aldehydes, often catalyzed by a Lewis acid, provides a direct route to 1,3-dioxolane derivatives. prepchem.comgoogle.comrasayanjournal.co.in This reaction involves the nucleophilic attack of the carbonyl oxygen onto the activated epoxide ring, followed by intramolecular cyclization.

A specific example is the synthesis of 2-[4-(chloromethyl)-2-phenyl-1,3-dioxolan-2-yl]-β-oxo-benzenepropanenitrile. prepchem.com This demonstrates the successful formation of a 1,3-dioxolane ring from a precursor related to this compound. Another relevant synthesis is that of 2-chloromethyl-1,3-dioxepane from chloroacetaldehyde (B151913) dimethyl acetal (B89532) and 1,4-butanediol, showcasing the versatility of related chloro-substituted building blocks in forming cyclic acetals. prepchem.com The reaction of epichlorohydrin (B41342) with acetone (B3395972) in the presence of boron trifluoride etherate also yields a 2,2-dimethyl-4-chloromethyl-1,3-dioxolane, a structurally similar compound. rasayanjournal.co.in

| Epoxide | Carbonyl Compound | Catalyst | Product |

| 2-(Chloromethyl)oxirane derivative | Ketone | Lewis Acid | 2-[4-(chloromethyl)-2-phenyl-1,3-dioxolan-2-yl]-β-oxo-benzenepropanenitrile prepchem.com |

| Epichlorohydrin | Acetone | Boron trifluoride etherate | 2,2-Dimethyl-4-chloromethyl-1,3-dioxolane rasayanjournal.co.in |

常见问题

Q. What spectroscopic methods are used to characterize 2-(chloromethyl)-2-phenyloxirane, and what key data should researchers prioritize?

Q. How do the physical properties of this compound influence its laboratory handling and storage?

- Methodological Answer : The compound’s low boiling point (~195°C) necessitates refrigeration (2–8°C) to prevent volatilization. Its density (~1.2 g/cm³) indicates immiscibility with water, requiring anhydrous conditions for reactions. The chloromethyl group increases reactivity, warranting storage under inert gas (N₂/Ar) to avoid hydrolysis. Use glass or PTFE containers to prevent leaching .

Advanced Research Questions

Q. How does halogen substitution (e.g., Cl vs. F) on 2-phenyloxirane derivatives affect their reactivity in nucleophilic ring-opening reactions?

Q. What strategies optimize regioselectivity when using this compound in heterocyclic compound synthesis?

- Methodological Answer : Regioselectivity in epoxide ring-opening is controlled by steric and electronic factors. For example, in the synthesis of deoxynojirimycin (DNJ) derivatives, bulky nucleophiles (e.g., triazole compounds) preferentially attack the less hindered carbon of the epoxide. Catalytic systems like TBACl enhance selectivity by stabilizing intermediates. Employ kinetic vs. thermodynamic control: low temperatures favor kinetic products (e.g., terminal attack), while higher temperatures promote thermodynamic outcomes .

Q. How is this compound utilized as a cross-linking agent in polymer chemistry, and what challenges arise in purification?

- Methodological Answer : The compound’s epoxide and chloromethyl groups enable copolymerization with formaldehyde and phenol to form thermosetting resins. Challenges include controlling cross-linking density (via stoichiometric ratios) and removing unreacted monomers. Size-exclusion chromatography (SEC) or fractional precipitation (using hexane/THF) isolates high-molecular-weight fractions. Residual chlorides are mitigated via Soxhlet extraction with ethanol .

Q. What catalytic systems enhance the conversion efficiency of 2-phenyloxirane derivatives in CO₂ fixation reactions?

- Methodological Answer : Ru(VI) bis-imido porphyrin/TBACl systems achieve >90% yield in cyclic carbonate formation from 2-phenyloxirane and CO₂. Key factors include:

- Solvent polarity (benzene minimizes side reactions).

- Co-catalyst ratio (1:10 Ru:TBACl).

- Pressure (1–2 bar CO₂).

Competing aziridine substrates (e.g., 1-butyl-2-phenylaziridine) show lower yields (21%), highlighting the epoxide’s superior reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。